molecular formula C9H12ClN B1316725 2-chloro-N-propylaniline CAS No. 55238-18-1

2-chloro-N-propylaniline

Cat. No. B1316725
CAS RN: 55238-18-1
M. Wt: 169.65 g/mol
InChI Key: HKWGYBJTIFPBHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-N-propylaniline consists of a benzene ring attached to a propyl group and an amino group. The compound has a molecular weight of 169.65 g/mol .

Scientific Research Applications

Genetic Toxicity Assessment

2-Propylaniline and its variants, including 2-chloro-N-propylaniline, have been scrutinized for potential genetic toxicity. A study employing a bacterial reverse mutation (Ames) assay demonstrated mutagenic and potentially carcinogenic properties for 2-propylaniline, indicating a need for cautious handling in industrial applications due to mutations and potential carcinogenicity (Rim & Kim, 2018).

Chemical Synthesis and Transformations

The versatility of 2-chloro-N-propylaniline in chemical synthesis is highlighted by its involvement in the reduction of 2-chloro-N-phenylpropanamide, leading to N-propylaniline and N-isopropylaniline as products. This reaction plays a crucial role in the synthesis of various amines, showcasing the compound's utility in organic chemistry (Vilhelmsen et al., 2008).

Environmental Impact and Remediation

The environmental behavior of propachlor, an acylaniline herbicide, underscores the broader implications of chloroanilines in agriculture and pollution. Studies on propachlor's mobility in soil and its uptake by crops reveal the complex interactions between chemicals and ecosystems, providing insights into managing pesticide contamination and ensuring food safety (Yao et al., 2023).

Novel Applications in Sensing Technologies

2-Chloro-N-propylaniline derivatives, such as those functionalized onto mesoporous materials, exhibit potential as selective sensors for detecting heavy metals in water. The high selectivity towards Hg(II) ions, in particular, suggests promising applications for environmental monitoring and safety (Gomes & Bhaumik, 2015).

Advanced Material Synthesis

The chemical flexibility of 2-chloro-N-propylaniline is further illustrated in the synthesis of poly(N-isopropylacrylamide) (PNIPAM), where it contributes to modifying material properties like thermoresponsivity. Such advancements in polymer chemistry enable the development of smart materials with potential applications ranging from biotechnology to materials science (Xia et al., 2006).

properties

IUPAC Name

2-chloro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWGYBJTIFPBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569654
Record name 2-Chloro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-propylaniline

CAS RN

55238-18-1
Record name 2-Chloro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 255g. 2-chloroacetanilide in 900 ml. dry tetrahydrofuran was added to a water-cooled stirred suspension of 75g. sodium hydride (50 percent w/w) in the same solvent. When the evolution of hydrogen had ceased, the mixture was stirred for 10 minutes and 140 ml. propyl bromide was added dropwise. The mixture was refluxed for two hours before 50 ml. propyl bromide was added and the heating was continued for another 16 hours. The precipitate of sodium bromide was collected and washed with dry tetrahydrofuran. Evaporation of the organic filtrate gave an oil which was heated under reflux with 750 ml. concentrated hydrochloric acid and 750 ml. industrial methylated spirits for 46 hours. Further additions of 250 ml. and 125 ml. portions of concentrated hydrochloric acid were made after 19 and 27 hours heating respectively. The organic solvents were removed under reduced pressure and the cooled acid solution was basified with concentrated sodium hydroxide solution. The organic layer was isolated by ether extraction and the dried ether solution evaporated to give an oil. Distillation gave 2-chloro-N-propylaniline as the oily product, boiling point 89°-92° C./3.0 mm. Hg.
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